N-[2-amino-6-(benzylamino)-4-oxo-1H-pyrimidin-5-yl]-N-methylformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-(benzylamino)-6-oxo-1,6-dihydro-5-pyrimidinyl(methyl)formamide is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
The synthesis of 2-amino-4-(benzylamino)-6-oxo-1,6-dihydro-5-pyrimidinyl(methyl)formamide can be achieved through several synthetic routes. One common method involves the reaction of 2-aminopyrimidine with benzylamine under specific reaction conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like sulfur at elevated temperatures (around 110°C) to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-amino-4-(benzylamino)-6-oxo-1,6-dihydro-5-pyrimidinyl(methyl)formamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or benzylamino groups are replaced by other functional groups.
Cyclization: Cyclization reactions can occur under specific conditions, leading to the formation of different heterocyclic compounds.
Common reagents and conditions used in these reactions include solvents like DMF, catalysts such as sulfur, and various oxidizing or reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-amino-4-(benzylamino)-6-oxo-1,6-dihydro-5-pyrimidinyl(methyl)formamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-amino-4-(benzylamino)-6-oxo-1,6-dihydro-5-pyrimidinyl(methyl)formamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the expression and activities of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions result in the modulation of various cellular pathways, contributing to its therapeutic potential.
Comparison with Similar Compounds
2-amino-4-(benzylamino)-6-oxo-1,6-dihydro-5-pyrimidinyl(methyl)formamide can be compared with other similar compounds, such as:
2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine: This compound is also a pyrimidine derivative with similar biological activities, including anti-inflammatory properties.
2-amino-4-methylpyridinium-4-hydroxybenzolate:
The uniqueness of 2-amino-4-(benzylamino)-6-oxo-1,6-dihydro-5-pyrimidinyl(methyl)formamide lies in its specific structure and the presence of both amino and benzylamino groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15N5O2 |
---|---|
Molecular Weight |
273.29 g/mol |
IUPAC Name |
N-[2-amino-4-(benzylamino)-6-oxo-1H-pyrimidin-5-yl]-N-methylformamide |
InChI |
InChI=1S/C13H15N5O2/c1-18(8-19)10-11(16-13(14)17-12(10)20)15-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H4,14,15,16,17,20) |
InChI Key |
CHHUDPOOLKIEIF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C=O)C1=C(N=C(NC1=O)N)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.